
3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid is a derivative of indole, a fundamental scaffold in many biologically active molecules. Indole derivatives are known for their diverse applications in pharmaceuticals and organic synthesis
Preparation Methods
The synthesis of indole derivatives, including 3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid, can be achieved through various methods. One such method is the carboxylic acid catalyzed three-component aza-Friedel-Crafts reaction, which allows for the formation of 3-substituted indoles in water. Another common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole structure .
Chemical Reactions Analysis
Indole derivatives, including 3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid, undergo various chemical reactions such as electrophilic substitution, oxidation, and reduction. Common reagents used in these reactions include methanesulfonic acid, p-toluenesulfonic acid, and N,N-dimethylmethylene ammonium chloride . Major products formed from these reactions include benzofuroindoles and diindole-2-carboxylates .
Scientific Research Applications
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These diverse biological activities make 3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid a compound of interest for researchers in fields such as chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of indole derivatives involves their interaction with various molecular targets and pathways. For example, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response by activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules. These interactions highlight the compound’s potential in modulating biological processes.
Comparison with Similar Compounds
Similar compounds to 3-Ethyl-5,7-difluoro-1H-indole-2-carboxylic acid include other indole derivatives such as 5,7-difluoro-3-methyl-1H-indole-2-carboxylic acid and 1H-indole-3-carbaldehyde These compounds share the indole scaffold but differ in their substituents, which can lead to variations in their biological activities and applications
Properties
Molecular Formula |
C11H9F2NO2 |
|---|---|
Molecular Weight |
225.19 g/mol |
IUPAC Name |
3-ethyl-5,7-difluoro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C11H9F2NO2/c1-2-6-7-3-5(12)4-8(13)9(7)14-10(6)11(15)16/h3-4,14H,2H2,1H3,(H,15,16) |
InChI Key |
ZOELBLAOLAZHCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC2=C1C=C(C=C2F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 1-(1-methyl-1H-pyrazol-4-yl)-2,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B15261658.png)
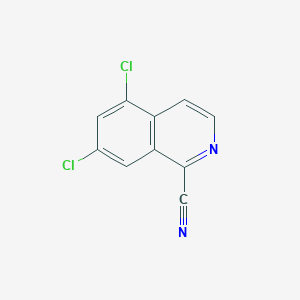
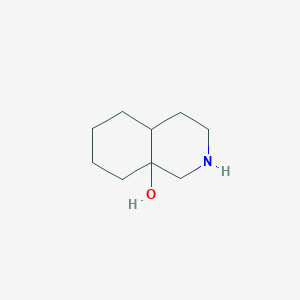
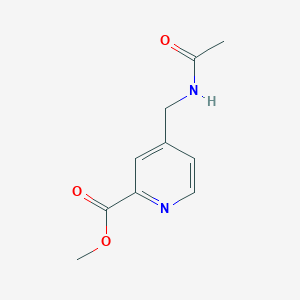
![2-(1-{[(Benzyloxy)carbonyl]amino}cyclopropyl)pyrimidine-5-carboxylic acid](/img/structure/B15261684.png)


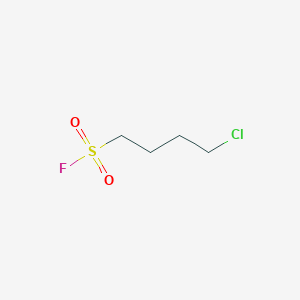

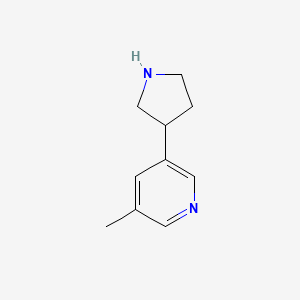
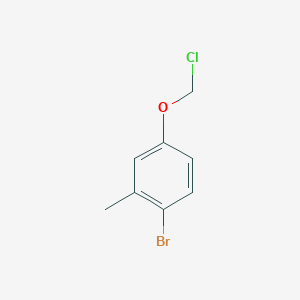

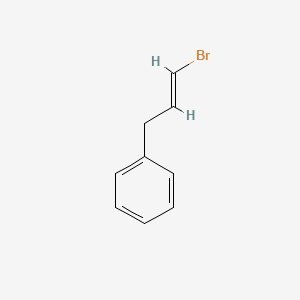
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexan-1-ol](/img/structure/B15261758.png)
